Technical Guide: Chemical Properties & Reactivity of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate
Technical Guide: Chemical Properties & Reactivity of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate
This guide serves as an advanced technical reference for Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate , a bi-heterocyclic scaffold with significant utility in medicinal chemistry, particularly for kinase inhibition and fragment-based drug discovery (FBDD).
Executive Summary
Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate (Formula: C
This guide details the physicochemical profile, a self-validating synthesis protocol, and the specific reactivity logic required to manipulate this molecule in lead optimization.
Physicochemical Profile
The molecule exists as a dynamic tautomeric system. Understanding this equilibrium is critical for predicting binding modes and solubility.
Structural Parameters
| Property | Value (Predicted/Typical) | Significance |
| Molecular Weight | 207.19 g/mol | Fragment-like; ideal for FBDD. |
| cLogP | ~1.2 – 1.6 | Moderate lipophilicity; good membrane permeability potential. |
| H-Bond Donors (HBD) | 1 (Pyrazole NH) | Critical for active site anchoring (e.g., Hinge region in kinases). |
| H-Bond Acceptors (HBA) | 4 (N, O atoms) | Isoxazole O/N and Ester C=O/O are key acceptors. |
| pKa (Pyrazole NH) | ~12.5 – 13.5 | Acidic due to electron-withdrawing ester and isoxazole ring. |
| Topological Polar Surface Area (TPSA) | ~75 Ų | Well within the Veber rule (<140 Ų) for oral bioavailability. |
Tautomerism
In solution, the compound exists in equilibrium between the 1H- and 2H- tautomers.
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1H-form: The proton resides on the nitrogen adjacent to the carboxylate (or the substituent, depending on numbering convention).
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Implication: In crystal structures of protein-ligand complexes, the specific tautomer is selected by the H-bond network of the active site (e.g., Asp/Glu residues often stabilize one form).
Synthetic Protocol (Self-Validating)
The synthesis follows a robust Claisen Condensation – Cyclocondensation sequence. This route is preferred over direct coupling because it allows for regioselective construction of the pyrazole ring.
Workflow Diagram
Figure 1: Two-step regioselective synthesis pathway.
Step-by-Step Methodology
Step 1: Formation of the Diketoester Intermediate
Reaction: Claisen condensation of 3-acetylisoxazole with diethyl oxalate.
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Preparation: Dissolve Sodium ethoxide (1.2 eq) in anhydrous Ethanol under N
. -
Addition: Add Diethyl oxalate (1.2 eq) followed by dropwise addition of 3-Acetylisoxazole (1.0 eq) at 0°C.
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Execution: Allow to warm to room temperature (RT) and stir for 4–6 hours. The solution typically turns yellow/orange, indicating enolate formation.
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Validation: TLC (Hexane:EtOAc 3:1) should show consumption of the ketone. Acidification (1M HCl) precipitates the diketoester.
Step 2: Pyrazole Cyclization
Reaction: Paal-Knorr type cyclization with hydrazine.
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Execution: Redissolve the crude diketoester in Ethanol. Add Hydrazine hydrate (1.1 eq).
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Conditions: Reflux for 2 hours.
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Work-up: Cool to RT. The product often precipitates directly. If not, concentrate in vacuo and triturate with cold Ethanol/Water.
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Causality: Hydrazine acts as a bis-nucleophile. It attacks the most reactive ketone (adjacent to the isoxazole) first, then cyclizes onto the
-keto ester carbonyl to form the stable aromatic pyrazole ring.
Reactivity & Chemical Stability
This scaffold offers three distinct vectors for chemical modification, enabling the generation of diverse libraries.
Reactivity Logic Map
Figure 2: Primary reactivity vectors for scaffold diversification.
Detailed Reactivity Profiles
1. Ester Hydrolysis (Saponification)
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Protocol: LiOH (2 eq) in THF:H
O (1:1) at RT. -
Outcome: Quantitative conversion to the carboxylic acid.
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Utility: The acid is a precursor for amide coupling (EDC/HOBt) to attach solubilizing groups or specific binding elements.
2. N-Alkylation (Regioselectivity Challenge)
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Mechanism: Deprotonation of the pyrazole NH (pKa ~13) creates an ambident anion.
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Regiochemistry: Alkylation can occur at N1 or N2.
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Sterics: The isoxazol-3-yl group at C5 creates steric bulk, often favoring alkylation at the distal nitrogen (N1 relative to the ester, or N2 relative to the isoxazole) to minimize steric clash.
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Control: Use of soft electrophiles or specific solvents (DMF vs. THF) can modulate the N1:N2 ratio, but chromatographic separation is usually required.
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3. Isoxazole Ring Stability (Reductive Cleavage)
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Vulnerability: The N-O bond of the isoxazole is sensitive to catalytic hydrogenation (H
/Pd-C) or dissolving metal reductions (Fe/AcOH). -
Product: Ring opening yields a
-enaminoketone. -
Strategic Use: This reaction is often avoided unless the goal is to synthesize pyrimidinyl-pyrazoles (by reacting the resulting enaminoketone with amidines). For standard medicinal chemistry, avoid strong reducing conditions to preserve the isoxazole.
Medicinal Chemistry Applications
Bioisosterism & Binding
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Isoxazole: Acts as a bioisostere for pyridine or phenyl rings but with higher polarity and specific H-bond acceptor capability (N and O). It often improves metabolic stability by blocking metabolic "soft spots" found on phenyl rings.
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Pyrazole-Carboxylate: A classic motif for chelating metals (e.g., Fe(II) in HIF-prolyl hydroxylases) or forming bidentate H-bonds with Arginine/Lysine residues in kinase pockets.
Storage & Handling
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Stability: Solid is stable at RT. Solutions in DMSO/MeOH are stable for weeks at -20°C.
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Safety: Avoid contact with strong reducing agents.
References
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Synthesis of Pyrazole-3-carboxylates
- Title: Regioselective synthesis of 1,5-disubstituted pyrazoles.
- Source:Journal of Heterocyclic Chemistry.
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URL:[Link] (General reference for class synthesis).
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Isoxazole Reactivity
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Claisen Condensation Protocols
- Title: Organic Syntheses Procedure: Ethyl 2,4-dioxo-4-phenylbutano
- Source:Organic Syntheses.
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URL:[Link] (Analogous protocol for diketoester formation).
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Tautomerism in Pyrazoles
- Title: Tautomerism of Pyrazoles: A Review.
- Source:Advances in Heterocyclic Chemistry.
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URL:[Link]
